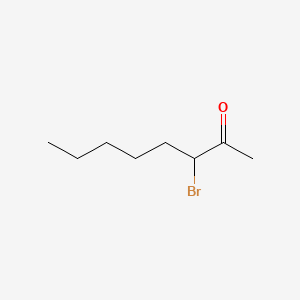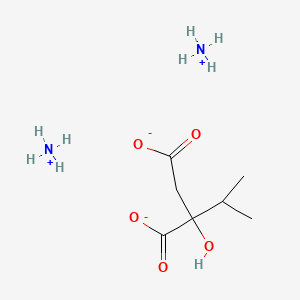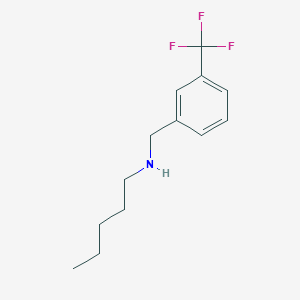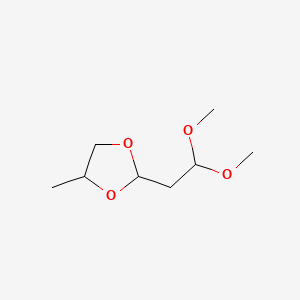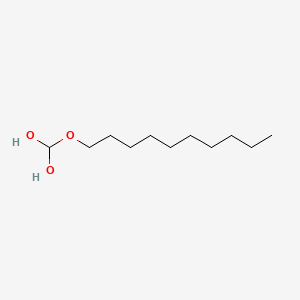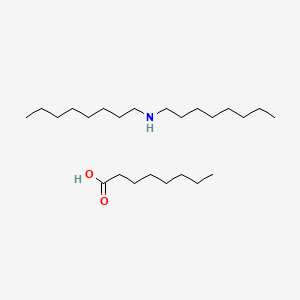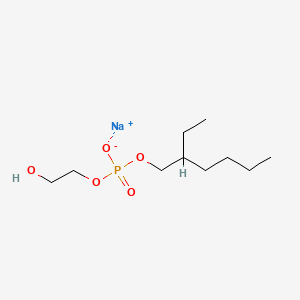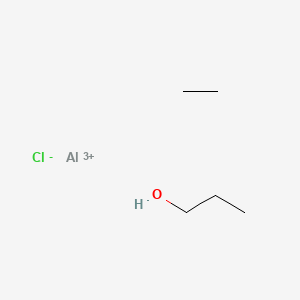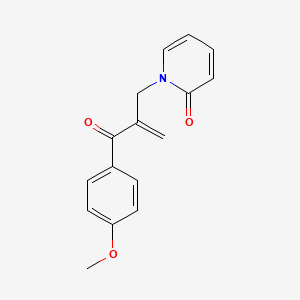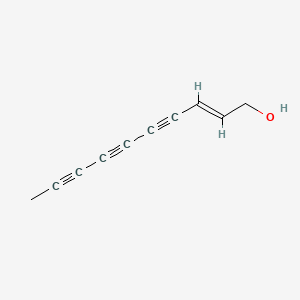
(Z)-2-Decene-4,6,8-triyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound characterized by its unique structure, which includes a decene backbone with three triple bonds (triyn) and a hydroxyl group (-ol)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Decene-4,6,8-triyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of alkyne precursors under specific conditions to form the triyn structure. The hydroxyl group is then introduced through a subsequent reaction, such as hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Decene-4,6,8-triyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-2-Decene-4,6,8-triyn-1-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its reactive triple bonds make it a useful tool for labeling and tracking biomolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which (Z)-2-Decene-4,6,8-triyn-1-ol exerts its effects depends on its interactions with molecular targets. The triple bonds can participate in cycloaddition reactions, forming new ring structures. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to enzymes and receptors. These interactions can modulate biological pathways and processes, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Decene-4,6,8-triyn-1-ol: Similar structure but with different geometric configuration.
2-Decyne-4,6,8-triyn-1-ol: Lacks the Z-configuration, leading to different reactivity and properties.
2-Decene-4,6,8-triyn-1-amine: Contains an amine group instead of a hydroxyl group, resulting in different chemical behavior.
Uniqueness
(Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific geometric configuration and the presence of both triple bonds and a hydroxyl group. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
6071-46-1 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(E)-dec-2-en-4,6,8-triyn-1-ol |
InChI |
InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |
InChI-Schlüssel |
JTVVPVMSFPTJLN-CMDGGOBGSA-N |
Isomerische SMILES |
CC#CC#CC#C/C=C/CO |
Kanonische SMILES |
CC#CC#CC#CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


